Reactive Orange 14

Descripción general

Descripción

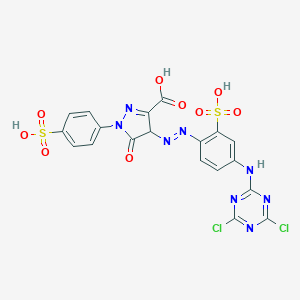

Reactive Orange 14 is an organic dye belonging to the class of reactive dyes. It is known for its brilliant orange color and is widely used in the textile industry for dyeing cotton and other cellulosic fibers. The chemical structure of this compound is 2-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonic acid, and its chemical formula is C14H14N4O3S . This compound is soluble in water and some organic solvents, making it highly effective for various dyeing applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Orange 14 typically involves the diazotization of 4-amino-3-methylphenylamine followed by coupling with benzenesulfonic acid. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and then gradually adding the coupling component to ensure a controlled reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes to obtain the dye in its powdered form .

Análisis De Reacciones Químicas

Reductive Decolorization

Anaerobic microbial degradation is a critical pathway for environmental remediation:

| Parameter | Conditions | Efficiency |

|---|---|---|

| Without Riboflavin | 4.8 mmol/L RO14, methanogenic sludge | ≤15% decolorization; 65% methanogen inhibition |

| With Riboflavin (0.1 mM) | Same as above | 53× faster decolorization rate |

Mechanism :

-

Riboflavin acts as a redox mediator, accelerating electron transfer to break the azo bond (-N=N-) into aromatic amines (e.g., 4-amino-3-methylphenylamine) .

-

Methylotrophic methanogens are most inhibited by RO14 intermediates .

Substitution Reactions (Dye-Fiber Covalent Bonding)

Reactive Orange 14 binds to cellulose via nucleophilic substitution:

| Parameter | Optimal Conditions | Outcome |

|---|---|---|

| pH | 10–11 (alkaline) | Activation of cellulose hydroxyl groups |

| Temperature | 50–60°C | Covalent bond formation (triazine-cellulose) |

| Salt Concentration | 50–60 g/L NaCl | Improved dye uptake |

Key Reaction :

Oxidative Degradation

-

Reagents : H₂O₂/UV or TiO₂ photocatalysis.

-

Products : CO₂, H₂O, and sulfonic acid derivatives (identified via LC-MS) .

-

Mechanism : Hydroxyl radicals (·OH) attack chromophores and sulfonic groups, fragmenting the dye .

Acidic Hydrolysis

-

Conditions : pH < 3, 80°C.

-

Outcome : Cleavage of triazine-cellulose bonds, releasing free dye into solution.

Comparative Stability

Aplicaciones Científicas De Investigación

Reactive Orange 14 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.

Industry: Widely used in the textile industry for dyeing and printing applications.

Mecanismo De Acción

The mechanism of action of Reactive Orange 14 involves its ability to form covalent bonds with the hydroxyl and amino groups present in fibers. This covalent bonding ensures strong attachment of the dye to the fiber, resulting in excellent wash fastness and color retention. The molecular targets include the hydroxyl groups in cellulose and the amino groups in proteins .

Comparación Con Compuestos Similares

Reactive Orange 13: Similar in structure but differs in the position of substituents on the aromatic ring.

Reactive Orange 16: Another azo dye with similar applications but different reactivity and solubility properties.

Uniqueness of Reactive Orange 14: this compound is unique due to its specific chemical structure, which provides a balance of reactivity and stability. Its ability to form strong covalent bonds with fibers makes it highly effective for textile applications. Additionally, its solubility in water and organic solvents enhances its versatility in various industrial processes .

This compound continues to be a valuable compound in both scientific research and industrial applications, offering unique properties that make it indispensable in many fields.

Actividad Biológica

Reactive Orange 14 (RO14) is an azo dye widely used in textile industries for dyeing purposes. Its chemical structure and biological activity have garnered attention due to the potential environmental and health impacts associated with its use. This article delves into the biological activity of RO14, focusing on its toxicity, biodegradation, and interactions with microbial communities.

Chemical Structure

This compound belongs to the class of azo dyes characterized by the presence of one or more azo groups (-N=N-). Its structure allows it to form covalent bonds with fibers, enhancing dye fixation but also posing challenges for environmental degradation.

Toxicological Profile

The toxicological effects of RO14 have been studied extensively. A significant concern is its potential mutagenicity and carcinogenicity. Research indicates that exposure to azo dyes, including RO14, can lead to various adverse health effects, including:

- Genotoxicity : Studies have shown that RO14 can induce DNA damage in various cell types, raising concerns about its long-term effects on human health .

- Cytotoxicity : RO14 has demonstrated cytotoxic effects on mammalian cells, which may contribute to its overall toxicity profile .

Biodegradation and Decolorization

Biodegradation is a critical process for mitigating the environmental impact of azo dyes. Various microorganisms have been identified as capable of degrading RO14, often through reductive decolorization mechanisms.

Microbial Degradation Studies

- Methanogenic Sludge : A study highlighted that riboflavin could prevent inhibitory effects during the reductive decolorization of RO14 by methanogenic sludge. This suggests that certain co-factors can enhance the degradation efficiency of microbial communities .

- Actinobacteria : Research has isolated actinobacterial strains capable of decolorizing azo dyes. For instance, Nocardiopsis sp. showed significant potential in decolorizing related azo dyes under optimal conditions (pH 8, temperature 35°C) and could be a promising candidate for bioremediation efforts .

- Fungal Systems : Fungi such as Aspergillus species have also been reported to effectively degrade azo dyes, including RO14. These organisms utilize enzymatic pathways to break down complex dye structures into less harmful compounds.

Case Studies on Biodegradation

| Study | Microorganism | Decolorization Rate (%) | Conditions |

|---|---|---|---|

| Study 1 | Nocardiopsis sp. | 85.6% in 24 hours | pH 8, 35°C |

| Study 2 | Methanogenic Sludge | Enhanced by riboflavin | Anaerobic conditions |

| Study 3 | Aspergillus spp. | Variable rates depending on species | Fungal culture conditions |

Environmental Impact and Remediation Strategies

The persistence of RO14 in wastewater poses significant environmental risks. Effective remediation strategies include:

- Bioremediation : Utilizing microbial communities that can degrade azo dyes effectively.

- Chemical Treatment : Advanced oxidation processes (AOPs) have been employed to chemically degrade azo dyes when biological methods are insufficient.

- Phytoremediation : Some studies suggest using plants that can absorb or degrade azo dyes in contaminated soils or water bodies.

Propiedades

IUPAC Name |

4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N8O9S2/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRFTCGTRALYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N8O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101444 | |

| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12225-86-4 | |

| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reactive Orange 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.